molecular formula C19H18F2N2O5S2 B2718916 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-13-0

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2718916
CAS RN: 941908-13-0
M. Wt: 456.48
InChI Key: RMLHFDASOQADQG-ZBJSNUHESA-N
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Description

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H18F2N2O5S2 and its molecular weight is 456.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Compounds with sulfonamide derivatives and related structures have been explored for their photophysical and photochemical properties, with particular interest in photodynamic therapy for cancer treatment. For instance, new zinc phthalocyanine derivatives substituted with sulfonamide groups have shown high singlet oxygen quantum yield, making them promising as Type II photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Applications

Sulfonamide moieties are integral to various heterocyclic compounds with significant anticonvulsant activity. Research on azoles incorporating a sulfonamide moiety has identified several compounds with protective effects against convulsions, highlighting the therapeutic potential of sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).

Inhibition of PI3K/mTOR Pathways

The structure-activity relationships of dual inhibitors targeting the PI3K/mTOR pathways have been explored, with modifications to benzothiazole rings aiming to enhance metabolic stability. These inhibitors have implications in cancer therapy by targeting key signaling pathways involved in cell growth and survival (Stec et al., 2011).

Antimicrobial Activities

Compounds featuring benzo[d]thiazol and sulfonamide groups have been synthesized and tested for their antimicrobial properties. Such studies contribute to the development of new antimicrobial agents capable of combating resistant bacterial and fungal infections (Darwish et al., 2014).

properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O5S2/c1-27-8-7-23-18-15(21)9-12(20)10-16(18)29-19(23)22-17(24)11-30(25,26)14-5-3-13(28-2)4-6-14/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLHFDASOQADQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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